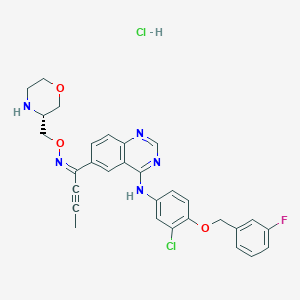

Epertinib hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C30H28Cl2FN5O3 |

|---|---|

Molecular Weight |

596.5 g/mol |

IUPAC Name |

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(E)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine;hydrochloride |

InChI |

InChI=1S/C30H27ClFN5O3.ClH/c1-2-4-27(37-40-18-24-17-38-12-11-33-24)21-7-9-28-25(14-21)30(35-19-34-28)36-23-8-10-29(26(31)15-23)39-16-20-5-3-6-22(32)13-20;/h3,5-10,13-15,19,24,33H,11-12,16-18H2,1H3,(H,34,35,36);1H/b37-27-;/t24-;/m1./s1 |

InChI Key |

NVWJPQQXBPWOOA-LXRXPHKSSA-N |

Isomeric SMILES |

CC#C/C(=N/OC[C@H]1COCCN1)/C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl |

Canonical SMILES |

CC#CC(=NOCC1COCCN1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Binding Affinity of Epertinib Hydrochloride with HER4 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epertinib hydrochloride (S-222611), a potent and orally active small molecule inhibitor, has demonstrated significant activity against key members of the human epidermal growth factor receptor (HER) family.[1][2] This guide provides a comprehensive technical overview of the binding affinity of this compound with the HER4 (ErbB4) receptor, a critical aspect of its mechanism of action and therapeutic potential. As a reversible tyrosine kinase inhibitor, Epertinib also targets EGFR (HER1) and HER2, positioning it as a pan-HER inhibitor with promising anti-tumor activity.[1][3] Understanding the specific binding characteristics of Epertinib to HER4 is crucial for researchers in oncology and drug development seeking to leverage its therapeutic benefits.

This document delves into the biochemical and biophysical methodologies used to characterize this molecular interaction, providing both the theoretical framework and practical, step-by-step protocols.

This compound: A Profile

This compound is a selective tyrosine kinase inhibitor. In cell-free assays, it has shown potent inhibitory activity against EGFR, HER2, and HER4 with IC50 values of 1.48 nM, 7.15 nM, and 2.49 nM, respectively.[1][2][4] The hydrochloride salt form of Epertinib generally offers enhanced water solubility and stability, which is advantageous for experimental and clinical applications.[1]

The HER4 Receptor: A Unique Member of the HER Family

The HER4 receptor is a transmembrane tyrosine kinase that plays a complex and sometimes contradictory role in cell signaling.[5] Unlike other HER family members that are more consistently associated with cell proliferation, HER4 can mediate both pro-proliferative and anti-proliferative signals, depending on the cellular context and the activating ligand.[5][6] Ligands for HER4 include neuregulins (NRG1, NRG2, NRG3, NRG4) and several EGF family members like betacellulin (BTC), heparin-binding EGF-like growth factor (HB-EGF), and epiregulin.[7]

Upon ligand binding, HER4 can form homodimers or heterodimers with other HER family members, leading to the activation of its intracellular kinase domain and the initiation of downstream signaling cascades.[8] Key pathways activated by HER4 include the PI3K/AKT and MAPK pathways.[8] A unique feature of HER4 signaling is its potential for proteolytic cleavage, which releases an intracellular domain (4ICD) that can translocate to the nucleus and directly modulate gene expression, often in conjunction with transcription factors like STAT5A.

HER4 Signaling Pathway

The signaling cascade initiated by HER4 activation is multifaceted. Ligand-induced dimerization and subsequent autophosphorylation of the cytoplasmic domain create docking sites for various signaling proteins. The recruitment of these proteins can trigger multiple downstream pathways that influence cell fate.

Characterizing the Binding Affinity of Epertinib to HER4

Several biophysical techniques are employed to measure binding affinity. The following sections detail the principles and provide step-by-step protocols for two gold-standard methods: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating a solution of the inhibitor (ligand) into a solution of the protein (macromolecule), a complete thermodynamic profile of the interaction can be obtained in a single experiment, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9]

Experimental Protocol for Epertinib-HER4 Binding Analysis using ITC:

-

Protein and Ligand Preparation:

-

Express and purify the HER4 kinase domain. Ensure high purity and proper folding.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it into the final assay buffer.

-

Crucially, both the HER4 protein and Epertinib must be in identical, extensively dialyzed buffer to minimize heats of dilution.[10] A common buffer for kinase assays is 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, and 1 mM TCEP. If DMSO is used, its concentration must be precisely matched in both the protein and inhibitor solutions.[10]

-

-

Concentration Determination:

-

Accurately determine the concentrations of the HER4 kinase domain and Epertinib. For proteins, this is typically done using UV-Vis spectroscopy at 280 nm with a calculated extinction coefficient.

-

For ITC, a general starting point is to have the protein concentration in the sample cell at 10-50 µM and the inhibitor concentration in the syringe at 10-20 times that of the protein.[10][11]

-

-

ITC Instrument Setup and Execution:

-

Degas both the protein and inhibitor solutions for at least 5-10 minutes immediately before loading to prevent air bubbles.[10]

-

Load the HER4 kinase domain solution into the sample cell (typically ~200-300 µL for modern instruments) and the Epertinib solution into the injection syringe (~40-75 µL).[11]

-

Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

-

Perform a series of small, sequential injections (e.g., 1-2 µL per injection) of the Epertinib solution into the HER4 solution.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

The raw data (power vs. time) is integrated to yield the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of Epertinib to HER4.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy (ΔH).

-

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip.[12] In a typical experiment, the HER4 kinase domain (ligand) is immobilized on the sensor chip, and a solution containing Epertinib (analyte) is flowed over the surface. The binding of Epertinib to HER4 causes an increase in mass on the sensor surface, which is detected as a change in the resonance angle.[13] This allows for the real-time monitoring of both the association (kon) and dissociation (koff) rates of the interaction, from which the Kd can be calculated (Kd = koff/kon).[14]

Experimental Protocol for Epertinib-HER4 Binding Analysis using SPR:

-

Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified HER4 kinase domain over the activated surface. The protein will be covalently coupled to the chip via its primary amine groups. The optimal pH for immobilization is typically slightly below the protein's isoelectric point to promote electrostatic pre-concentration.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

-

Analyte Binding Measurement:

-

Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

-

Inject the different concentrations of Epertinib over the immobilized HER4 surface and a reference surface (a flow cell without immobilized protein or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

-

Monitor the association of Epertinib to HER4 in real-time.

-

After the association phase, switch back to flowing only the running buffer to monitor the dissociation of the Epertinib-HER4 complex.

-

-

Surface Regeneration (if necessary):

-

If the inhibitor does not fully dissociate, a regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) may be needed to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions must be carefully optimized to ensure they do not denature the immobilized HER4.

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are processed by subtracting the reference channel data from the active channel data.

-

The association and dissociation curves are then globally fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

-

Epertinib Selectivity Profile

A critical aspect of a kinase inhibitor's utility is its selectivity. While Epertinib is a pan-HER inhibitor, understanding its activity against a broader range of kinases is essential to predict potential off-target effects.[15][16] Available data indicates that Epertinib shows no significant inhibitory effect on several other kinases at high concentrations.

| Kinase | IC50 (nM) |

| EGFR | 1.48[1][2] |

| HER4 | 2.49 [1][2] |

| HER2 | 7.15[1][2] |

| KDR | >10,000[17] |

| IGF1R | >10,000[17] |

| SRC | >10,000[17] |

| KIT | >10,000[17] |

| PDGFRβ | >10,000[17] |

This initial profile suggests a high degree of selectivity for the HER family over these tested kinases. However, for a complete understanding, a comprehensive kinome-wide selectivity screen is recommended. Such screens typically involve assessing the inhibitor's activity against a large panel of recombinant kinases.[18][19]

Conclusion

This compound is a potent inhibitor of the HER4 receptor tyrosine kinase. While specific Kd and kinetic parameters for the Epertinib-HER4 interaction require dedicated biophysical characterization, its low nanomolar IC50 value is indicative of a high-affinity binding event. The methodologies of Isothermal Titration Calorimetry and Surface Plasmon Resonance provide robust frameworks for the detailed quantitative analysis of this interaction, yielding critical data for understanding its mechanism of action and for guiding further drug development efforts. The selectivity profile of Epertinib underscores its targeted activity towards the HER family, which is a promising characteristic for a therapeutic agent. This guide provides the foundational knowledge and practical protocols for researchers to further explore the binding affinity of Epertinib and other small molecule inhibitors to HER4 and other kinase targets.

References

-

A Review of HER4 (ErbB4) Kinase, Its Impact on Cancer, and Its Inhibitors. (2021). PMC. Retrieved from [Link]

-

What are HER4 agonists and how do they work? (2024). Aviva Systems Biology. Retrieved from [Link]

-

Structural dynamics of the active HER4 and HER2/HER4 complexes is finely tuned by different growth factors and glycosylation. (2023). PMC. Retrieved from [Link]

-

The ERBB4/HER4 receptor tyrosine kinase regulates gene expression by functioning as a STAT5A nuclear chaperone. (2005). PMC. Retrieved from [Link]

-

Preclinical antitumor activity of S-222611, an oral reversible tyrosine kinase inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2. (2014). PubMed Central. Retrieved from [Link]

-

Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2014). BMC Systems Biology. Retrieved from [Link]

-

Isothermal titration calorimetry and thermal shift assay in drug design. (2011). Drug Discovery Today: Technologies. Retrieved from [Link]

-

ErbB4/HER4: Role in Mammary Gland Development, Differentiation and Growth Inhibition. (2008). Springer. Retrieved from [Link]

-

Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Retrieved from [Link]

-

Determination of dissociation constant (KD) via isothermal titration calorimetry (ITC). ResearchGate. Retrieved from [Link]

-

Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2018). eLife. Retrieved from [Link]

-

Schematic diagram of the HER4-JAK2-STAT5 pathway modeled in this paper. ResearchGate. Retrieved from [Link]

-

Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (2023). PMC. Retrieved from [Link]

-

Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Retrieved from [Link]

-

The role of neuregulin4 and HER4 in gastrointestinal malignant lymphoma. (2011). PubMed. Retrieved from [Link]

-

Epertinib. Chemsrc. Retrieved from [Link]

-

Isothermal Titration Calorimetry (ITC) – iTC200. OSTR. Retrieved from [Link]

-

Characterization of Small Molecule–Protein Interactions Using SPR Method. (2021). MDPI. Retrieved from [Link]

-

Protein-Small Molecule Biomolecular Interactions - a Retrospective. (2024). Reichert Technologies. Retrieved from [Link]

-

Preclinical antitumor activity of S-222611, an oral reversible tyrosine kinase inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2. (2014). PubMed. Retrieved from [Link]

-

Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). Frontiers in Oncology. Retrieved from [Link]

-

A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). PubMed Central. Retrieved from [Link]

-

An extended phase Ib study of epertinib, an orally active reversible dual EGFR/HER2 tyrosine kinase inhibitor, in patients with solid tumours. (2018). PubMed. Retrieved from [Link]

-

Kinase Selectivity Panels. Reaction Biology. Retrieved from [Link]

-

Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2023). bioRxiv. Retrieved from [Link]

-

Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). MDPI. Retrieved from [Link]

-

Mechanisms, monitoring, and management of tyrosine kinase inhibitors-associated cardiovascular toxicities. (2018). OncoTargets and Therapy. Retrieved from [Link]

-

Kinetics fast track. Excellerate Bioscience. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleck.co.jp [selleck.co.jp]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epertinib counteracts multidrug resistance in cancer cells by antagonizing the drug efflux function of ABCB1 and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review of HER4 (ErbB4) Kinase, Its Impact on Cancer, and Its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ErbB4/HER4: Role in Mammary Gland Development, Differentiation and Growth Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 11. ostr.ccr.cancer.gov [ostr.ccr.cancer.gov]

- 12. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 14. researchgate.net [researchgate.net]

- 15. path.ox.ac.uk [path.ox.ac.uk]

- 16. Epertinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 17. researchgate.net [researchgate.net]

- 18. confluencediscovery.com [confluencediscovery.com]

- 19. reactionbiology.com [reactionbiology.com]

Epertinib Hydrochloride (S-222611): A Technical Whitepaper on Preclinical Development and Translational Pharmacology

Executive Summary: The CNS-Penetrant HER2 Solution

Epertinib hydrochloride (S-222611) represents a strategic evolution in the development of tyrosine kinase inhibitors (TKIs). While first-generation TKIs (Lapatinib) validated the dual inhibition of EGFR and HER2, they failed to adequately address two critical clinical failures: the development of brain metastases due to the blood-brain barrier (BBB) and resistance driven by truncated HER2 receptors (p95HER2).

This whitepaper details the preclinical trajectory of Epertinib, analyzing the pharmacological engineering that allows it to function as a potent, reversible, yet high-retention inhibitor with superior CNS penetrance compared to existing standards of care.

Target Product Profile (TPP) Achievement

| Parameter | Preclinical Outcome | Clinical Implication |

| Target Affinity | IC50 < 10 nM for EGFR, HER2, HER4 | Pan-HER inhibition prevents heterodimer escape mechanisms. |

| Binding Mode | Reversible (Type I) with slow off-rate | Reduced toxicity (vs. irreversible covalent binders) without sacrificing sustained inhibition. |

| CNS Penetration | High unbound brain-to-plasma ratio ( | Efficacy against leptomeningeal and parenchymal brain metastases. |

| Resistance Profile | Active against p95HER2 | Overcomes resistance mechanisms common to Trastuzumab and Lapatinib. |

Medicinal Chemistry & Structural Logic

The development of S-222611 was driven by a requirement to balance lipophilicity for BBB penetration with metabolic stability. Unlike Afatinib or Neratinib, which utilize a Michael acceptor moiety to form covalent bonds with Cys797 (EGFR) or Cys805 (HER2), Epertinib was designed as a non-covalent reversible inhibitor .

The "Long Residence Time" Hypothesis

A critical differentiator in the Epertinib preclinical dataset is its dissociation kinetics. While reversible, the molecule exhibits a prolonged residence time within the ATP-binding pocket.

-

Experimental Evidence: In "pulse treatment" assays (washout experiments), the inhibitory potential of Lapatinib drops precipitously after drug removal.

-

Epertinib Behavior: The IC50 of Epertinib increases only 3.1-fold after a 24-hour washout, compared to a 14.1-fold increase for Lapatinib.[1]

-

Mechanistic Causality: This "slow-off" rate mimics the sustained inhibition of irreversible inhibitors while mitigating the systemic toxicity risks (e.g., Grade 3/4 diarrhea) associated with permanent covalent modification of wild-type EGFR in healthy tissue.

In Vitro Pharmacology and Signaling Dynamics[2]

The core mechanism of action (MoA) involves the competitive inhibition of the ATP-binding domain of the intracellular kinase regions of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).

Kinase Selectivity Profile

The following data summarizes the potency of S-222611 against purified enzyme fractions:

| Kinase Target | IC50 (nM) | Comparison (Lapatinib) |

| EGFR (ErbB1) | 1.5 | ~10.8 |

| HER2 (ErbB2) | 7.2 | ~9.2 |

| HER4 (ErbB4) | 2.5 | N/A |

| p95HER2 | Active | Inactive |

Pathway Inhibition Visualization

The following diagram illustrates the signal transduction blockade engineered by Epertinib.

Figure 1: Mechanism of Action. Epertinib blocks ATP binding in HER2/EGFR heterodimers, preventing downstream oncogenic signaling via RAS/RAF and PI3K/AKT pathways.

In Vivo Efficacy: The CNS Breakthrough

The defining characteristic of the Epertinib preclinical program was its rigorous evaluation in brain metastasis models. Most TKIs are substrates for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux pumps at the BBB, limiting their intracranial concentration.

Intracranial Implantation Model (ICM)

Researchers utilized the MDA-MB-361 (HER2+) breast cancer cell line, implanted directly into the cranium of immunodeficient mice, to simulate established brain metastases.

-

Protocol:

-

Stereotactic injection of luciferase-tagged MDA-MB-361 cells.

-

Confirmation of tumor establishment via bioluminescence imaging (BLI).

-

Daily oral dosing (QD) of S-222611 vs. Lapatinib vs. Vehicle.

-

Endpoint: Tumor volume reduction and Overall Survival (OS).

-

-

Results:

-

Dose Response: Significant tumor volume reduction observed at 25–100 mg/kg.[2]

-

Comparative Efficacy: 50 mg/kg of Epertinib showed superior tumor regression compared to high-dose Lapatinib (200 mg/kg).

-

Survival: Epertinib significantly prolonged survival, whereas Lapatinib failed to show statistical significance over vehicle in this rigorous model.[1][2]

-

Imaging Mass Spectrometry (IMS) Validation

To prove that efficacy was due to physical drug presence rather than systemic effects, Imaging Mass Spectrometry was employed.

-

Finding: In models with intact Blood-Tumor Barriers (BTB), Epertinib concentrations in brain metastases reached 5.2 µmol/L .[2]

-

Context: This concentration is >200-fold higher than the in vitro IC50 (26.5 nM for MDA-MB-361), confirming that Epertinib achieves therapeutic concentrations within the CNS sanctuary site.

Translational Pharmacokinetics (PK)

The preclinical PK profile of S-222611 demonstrated properties suitable for once-daily oral dosing in humans.

Key PK Parameters (Murine)

-

Bioavailability: High oral absorption.

-

Half-life (

): Supports QD dosing. -

Metabolism: Primarily CYP3A4 mediated (identified during liver microsome stability assays).

The Advantage

The unbound brain-to-plasma concentration ratio (

Figure 2: CNS Pharmacokinetics. Epertinib demonstrates low affinity for BBB efflux transporters, resulting in a net positive influx into the CNS parenchyma.

Safety and Toxicology

Preclinical safety assessment focused on differentiating S-222611 from irreversible inhibitors.

-

hERG Inhibition: Evaluated in patch-clamp assays. While some inhibition was noted, the safety margin at therapeutic doses was deemed acceptable for progression to Phase I.

-

Gastrointestinal Toxicity: In repeat-dose animal toxicity studies, diarrhea and skin rash were observed (mechanism-based toxicities of EGFR inhibition). However, the severity was generally lower than that historically observed with irreversible covalent inhibitors, validating the "reversible binder" safety hypothesis.

Conclusion

The preclinical development of this compound (S-222611) successfully addressed the limitations of first-generation HER2 TKIs. By engineering a molecule that combines reversible high-affinity binding with superior CNS pharmacokinetics , Shionogi created a therapeutic candidate specifically optimized for HER2-positive metastatic breast cancer with brain involvement. The robust efficacy data in intracranial xenograft models served as the primary justification for its advancement into Phase I/II clinical trials.

References

-

Tanaka, H., et al. (2014). Preclinical antitumor activity of S-222611, an oral reversible tyrosine kinase inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2.[3] Cancer Science.[3][4] Link

-

Takagi, S., et al. (2017). Antitumor activities of EGFR/HER2/HER4 kinase inhibitor S-222611 in the experimental brain metastases of HER2-positive breast cancer.[2] Cancer Research (AACR Abstract). Link

-

Tanaka, Y., et al. (2018). Distribution analysis of epertinib in brain metastasis of HER2-positive breast cancer by imaging mass spectrometry and prospect for antitumor activity.[3] Scientific Reports.[3] Link

-

Soria, J.C., et al. (2014). Phase I dose-escalation study of S-222611, an oral reversible dual tyrosine kinase inhibitor of EGFR and HER2, in patients with solid tumors. European Journal of Cancer. Link

Sources

- 1. Preclinical antitumor activity of S-222611, an oral reversible tyrosine kinase inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Preclinical antitumor activity of S-222611, an oral reversible tyrosine kinase inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Stability Profiling of Epertinib Hydrochloride: A Microsomal Assay Technical Guide

Executive Summary

This technical guide details the experimental framework for assessing the metabolic stability of Epertinib hydrochloride (S-222611), a reversible dual EGFR/HER2 tyrosine kinase inhibitor (TKI), using liver microsomes. Metabolic stability is a critical determinant of a drug's in vivo half-life (

Mechanistic Basis & Experimental Rationale

The Analyte: this compound

Epertinib is a potent, orally active inhibitor of EGFR and HER2.[1] While formulated as a hydrochloride salt to enhance aqueous solubility, the active pharmacological moiety is the free base.

-

Metabolic Liability: Clinical data indicates Epertinib is extensively metabolized in the liver, predominantly by the cytochrome P450 isozyme CYP3A4 .[2][3]

-

Salt Dissociation: In the aqueous phosphate buffer of the microsomal assay, the hydrochloride salt dissociates (

). Calculations for stock solution preparation must account for the salt molecular weight ratio to ensure the target concentration of the active free base.

The Test System: Liver Microsomes

Liver microsomes are subcellular fractions derived from the endoplasmic reticulum. They are the industry standard for Phase I metabolic stability because they contain high concentrations of:

-

Cytochrome P450s (CYPs): The primary oxidative enzymes.[3][4]

-

Flavin-containing monooxygenases (FMOs). [5]

-

Carboxylesterases.

Critical Distinction: Microsomes lack cytosolic enzymes (e.g., aldehyde oxidase) and cofactors for Phase II conjugation (unless supplemented with UDPGA). For Epertinib, which is cleared mainly via oxidation, microsomes are the most appropriate high-throughput model.

Experimental Protocol: Microsomal Stability Assay

Reagents & Materials[6]

-

Test Compound: this compound (Purity >98%).

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

-

Note: Pooled donors (n>50) minimize inter-individual variability.

-

-

Cofactor System: NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase) or pre-formulated NADPH (1 mM final).

-

Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

-

Quenching Agent: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Propranolol or Deuterated Epertinib).

Stock Solution Preparation (Critical Step)

Epertinib is lipophilic. Improper solubilization leads to precipitation and data artifacts.

-

Weighing: Calculate mass based on the salt factor (

). -

Primary Stock: Dissolve in 100% DMSO to 10 mM.

-

Working Stock: Dilute in buffer/water to 100 µM (maintaining DMSO < 10%).

-

Final Incubation: The final DMSO concentration in the reaction well must be ≤ 0.1% . High DMSO inhibits CYP3A4, artificially stabilizing Epertinib.

Assay Workflow

The reaction follows first-order kinetics where

Step-by-Step Procedure:

-

Pre-incubation:

-

Initiation:

-

Add 25 µL of 20 mM NADPH (pre-warmed).

-

Start Timer.

-

-

Sampling:

-

At

minutes, remove 50 µL aliquots.

-

-

Termination (Quenching):

-

Immediately transfer aliquot into 150 µL of ice-cold Acetonitrile + IS.

-

Vortex vigorously to precipitate proteins.

-

-

Clarification:

-

Centrifuge at 4,000 rpm (approx. 2500 x g) for 20 minutes at 4°C.

-

Transfer supernatant to LC-MS/MS vials.

-

Visualization of Workflow

Figure 1: Step-by-step workflow for the microsomal stability assay of Epertinib.

Bioanalysis (LC-MS/MS)

Quantification of the parent compound (Epertinib) is performed using Triple Quadrupole Mass Spectrometry.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

MRM Transitions: Monitor the transition of the protonated precursor

to specific product ions.-

Note: Epertinib (MW ~400-500 range depending on exact structure) usually fragments to yield stable quinazoline or pyridine-based ions.

-

-

Chromatography: C18 Reverse Phase column. Gradient elution with Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Metabolic stability is assessed by plotting the natural logarithm (ln) of the "Percent Remaining" of Epertinib versus time.

-

Elimination Rate Constant (

): -

In Vitro Half-Life (

): -

Microsomal Intrinsic Clearance (

):

Scaling to In Vivo Clearance

To predict human hepatic clearance, use scaling factors:

-

MPPGL (Microsomal Protein Per Gram Liver): ~45 mg/g (Human).

-

Liver Weight: ~20-25 g/kg body weight.

Data Summary Table

| Parameter | Formula/Value | Interpretation for Epertinib |

| Slope ( | Steeper slope = Higher instability (CYP3A4 sensitivity). | |

| Short | ||

| Control (Testosterone) | Known CYP3A4 substrate | Must show high turnover ( |

| Control (-NADPH) | Negative Control | Must show >95% remaining to rule out chemical instability. |

Case Study: Epertinib CYP3A4 Pathway

Epertinib is a known CYP3A4 substrate.[3] In this assay, you will likely observe Phase I oxidative metabolites. The primary metabolic route involves N-dealkylation or hydroxylation of the quinazoline core.

Pathway Visualization

Figure 2: Simplified metabolic fate of Epertinib in liver microsomes mediated by CYP3A4.

Clinical Implication

Since the assay confirms CYP3A4 liability, clinical co-administration of Epertinib with strong CYP3A4 inhibitors (e.g., Ketoconazole) will drastically reduce

References

- European Medicines Agency (EMA).Assessment Report: Epertinib (S-222611).

-

Spicer, J., et al. (2018). "An extended phase Ib study of epertinib, an orally active reversible dual EGFR/HER2 tyrosine kinase inhibitor, in patients with solid tumours." European Journal of Cancer, 103, 17-23.[1] Link

-

Di, L., & Kerns, E. H. (2003). "Profiling drug-like properties in discovery research." Current Opinion in Chemical Biology, 7(3), 402-408. (Standard Microsomal Protocol).[6][9][10]

-

FDA Guidance for Industry. "In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies." (2020). Link

-

Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data."[7] Drug Metabolism and Disposition, 27(11), 1350-1359.[7]

Sources

- 1. An extended phase Ib study of epertinib, an orally active reversible dual EGFR/HER2 tyrosine kinase inhibitor, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ricerca.uniba.it [ricerca.uniba.it]

- 4. Mechanism-Based Inactivation of Cytochrome P450 2C9 by Tienilic Acid and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 7. xenotech.com [xenotech.com]

- 8. Metabolic Stability Assays [merckmillipore.com]

- 9. docsdrive.com [docsdrive.com]

- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

Methodological & Application

Epertinib hydrochloride in vitro IC50 values breast cancer lines

Application Note: High-Precision IC50 Profiling of Epertinib Hydrochloride in HER2+ Breast Cancer Models

Introduction & Pharmacological Context

Epertinib (S-222611) is a potent, orally active, reversible tyrosine kinase inhibitor (TKI) targeting EGFR (HER1), HER2, and HER4.[1] Unlike earlier generation TKIs, Epertinib demonstrates a unique ability to penetrate the blood-brain barrier (BBB), making it a critical tool for researching brain metastases in HER2-positive breast cancer.

While Lapatinib and Neratinib are established standards, Epertinib distinguishes itself through a favorable toxicity profile and high potency against truncated HER2 forms. This guide details the protocol for determining in vitro IC50 values, specifically addressing the handling of the hydrochloride salt form to ensure stoichiometric accuracy in molar dosing.

Mechanism of Action: Dual HER Blockade

Epertinib functions as an ATP-competitive inhibitor. By binding to the intracellular catalytic domain of EGFR and HER2, it prevents the hetero-dimerization and auto-phosphorylation required for downstream oncogenic signaling.

Figure 1: Epertinib Signaling Blockade The diagram below illustrates the interruption of the PI3K/AKT and MAPK pathways.

Caption: Epertinib competitively inhibits ATP binding at the HER2/EGFR kinase domain, silencing downstream survival (AKT) and proliferation (ERK) cascades.

Compound Preparation (Critical Step)

The hydrochloride salt form (Epertinib HCl) alters the molecular weight compared to the free base. Failure to adjust for this results in under-dosing.

-

Solubility: Soluble in DMSO (≥ 10 mM).[2][3] Poorly soluble in water.[2][3][4]

-

Stock Solution Protocol:

-

Calculate Molarity: Use the MW of the salt form (approx. 515.0 g/mol for HCl salt vs. 478.9 g/mol for free base—verify specific batch CoA).

-

Dissolution: Dissolve powder in 100% anhydrous DMSO to create a 10 mM master stock .

-

Storage: Aliquot into light-protective vials (amber) and store at -80°C. Avoid freeze-thaw cycles > 3 times.

-

Experimental Protocol: IC50 Determination

This protocol uses a CellTiter-Glo® (ATP-based) endpoint, which is superior to MTT/MTS for kinase inhibitors due to higher sensitivity and lack of metabolic interference.

Phase 1: Cell Culture & Seeding

-

Cell Lines:

-

Media: RPMI-1640 + 10% FBS (Heat Inactivated).

-

Seeding Density:

-

BT-474: 5,000 cells/well (96-well plate).

-

SK-BR-3: 3,000 cells/well (96-well plate).

-

Note: Lower density for SK-BR-3 prevents over-confluence during the 72h assay window, ensuring exponential growth.

-

Phase 2: Drug Treatment Workflow

Figure 2: High-Throughput Screening Workflow Standardized 4-day assay cycle for reproducible IC50 generation.

Caption: Step-by-step assay timeline. The 24h recovery period is mandatory to minimize stress-induced signaling artifacts.

Phase 3: Dosing Strategy

-

Serial Dilution: Prepare a 1:3 serial dilution in 100% DMSO (9 points).

-

Top concentration: 10 µM (Final in well).

-

Bottom concentration: ~1.5 nM.

-

-

Intermediate Dilution: Dilute DMSO stocks 1:100 into culture media to create "10x Working Solutions" (Final DMSO = 1%).

-

Final Addition: Add 10 µL of "10x Working Solution" to 90 µL of cells.

-

Final DMSO Concentration: 0.1% (Non-toxic limit).

-

Controls: DMSO Only (0.1%) and Staurosporine (Kill Control).

-

Reference Data: Expected IC50 Values

The following values represent the expected potency range when performing the assay under optimal conditions (10% FBS, 72h exposure).

| Cell Line | Subtype | HER2 Status | Expected IC50 (nM) | Sensitivity Profile |

| BT-474 | Luminal B | Amplified | 1.0 – 6.0 nM | Highly Sensitive |

| SK-BR-3 | HER2 Enriched | Amplified | 1.0 – 8.0 nM | Highly Sensitive |

| MDA-MB-453 | Triple Negative* | Low/Normal | > 1,000 nM | Resistant/Control |

| MCF-7 | Luminal A | Low/Normal | > 5,000 nM | Resistant/Control |

Data Interpretation:

-

Potency: Epertinib is significantly more potent than Lapatinib in many models, often showing single-digit nanomolar efficacy.

-

Curve Shape: Expect a steep Hill slope (>1.0) in HER2+ lines, indicating rapid onset of antiproliferative effects once the threshold is reached.

-

Resistance: Lack of response in MCF-7 confirms selectivity for EGFR/HER2 driven tumors.

Validation & Quality Control

To ensure your data is publication-ready (E-E-A-T compliant), apply these validation steps:

-

Z-Factor Calculation: For plate uniformity, calculate Z' using positive (Staurosporine) and negative (DMSO) controls. A value > 0.5 is required.[3]

-

Western Blot Confirmation: IC50 phenotypic data should be corroborated by molecular evidence.

-

Marker: p-HER2 (Tyr1248) and p-AKT (Ser473).

-

Result: Complete abrogation of p-HER2 should occur at concentrations near the phenotypic IC50 (e.g., 10 nM).

-

-

Solvent Control: Ensure the 0.1% DMSO vehicle does not inhibit growth by >5% compared to media-only wells.

References

-

Matsushita, M., et al. (2016). "Preclinical antitumor activity of S-222611, an oral reversible tyrosine kinase inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2." Cancer Science, 107(4), 444–453.

-

Sakamoto, H., et al. (2018). "Epertinib (S-222611) shows potent antitumor activity against HER2-positive breast cancer brain metastasis." Breast Cancer Research and Treatment.[5][6]

-

ClinicalTrials.gov. "Study of S-222611 in Patients With Solid Tumors Expressing EGFR or HER2." Identifier: NCT00686335.

Sources

- 1. Phase 1 dose-escalation study of S-222611, an oral reversible dual tyrosine kinase inhibitor of EGFR and HER2, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. HER2+ Breast Cancer Model Showdown: BT-474 vs. SK-BR-3, How to Choose?_Vitro Biotech [vitrobiotech.com]

- 6. atcc.org [atcc.org]

Application Notes and Protocols for Dissolving Epertinib Hydrochloride for In Vivo Use

Introduction

Epertinib hydrochloride (S-222611) is a potent, orally active, and reversible tyrosine kinase inhibitor targeting EGFR, HER2, and HER4.[1][2] Its hydrochloride salt form offers enhanced aqueous solubility and stability over the free base, a critical attribute for consistent in vivo studies.[3] Despite this improvement, this compound, like many kinase inhibitors, presents formulation challenges due to its inherently low solubility in aqueous solutions, classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.[4] Proper formulation is therefore paramount to ensure accurate and reproducible dosing, leading to reliable pharmacokinetic (PK) and pharmacodynamic (PD) data in preclinical animal models.

This guide provides detailed protocols for the dissolution and formulation of this compound for oral gavage in mice. It is intended for researchers, scientists, and drug development professionals. We will explore two primary formulation strategies: a suspension-based vehicle for general efficacy studies and a solution-based vehicle for studies where complete dissolution is critical. The causality behind each step and component selection is explained to provide a comprehensive understanding of the formulation science.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a robust formulation strategy.

| Property | Value/Information | Source |

| Chemical Formula | C₃₀H₂₈Cl₂FN₅O₃ | [5] |

| Molecular Weight | 596.48 g/mol | [5] |

| Solubility | Soluble in DMSO | [1][5] |

| Form | Hydrochloride salt | [3][5] |

| Storage | Dry, dark at 0-4°C (short-term) or -20°C (long-term) | [5] |

Core Principles of Formulation for Poorly Soluble Compounds

For compounds like this compound, the primary goal of formulation is to enhance solubility and bioavailability.[1] This is often achieved by utilizing a combination of excipients that can act as solvents, surfactants, and suspending agents.[6] The choice of vehicle can significantly impact drug exposure and, consequently, the observed biological effects. Therefore, consistency in formulation preparation is crucial for the integrity of in vivo studies.

Diagram: General Workflow for this compound Formulation

Caption: General workflow for preparing this compound for in vivo studies.

Protocol 1: Suspension Formulation using Methylcellulose and Tween 80

This protocol is suitable for most efficacy and toxicology studies where a uniform suspension is acceptable. Methylcellulose is a widely used suspending agent that increases the viscosity of the vehicle, preventing the rapid settling of the drug particles.[7][8] Tween 80, a non-ionic surfactant, is included to wet the surface of the drug particles, aiding in their dispersion and improving bioavailability.[3][9]

Materials

-

This compound

-

Methylcellulose (400 cP)

-

Tween 80 (Polysorbate 80)

-

Sterile, deionized water

-

Magnetic stirrer and stir bar

-

Heating plate

-

Beakers and graduated cylinders

-

Calibrated balance

-

Vortex mixer

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Syringes (1 mL)

Step-by-Step Methodology

Part A: Preparation of 0.5% Methylcellulose Vehicle with 0.2% Tween 80

-

Heat Water: In a beaker, heat approximately one-third of the final required volume of sterile water to 70-80°C on a heating plate with a magnetic stirrer.[10]

-

Disperse Methylcellulose: While stirring the heated water, slowly add the required amount of methylcellulose powder (0.5% w/v, e.g., 0.5 g for 100 mL). Continue stirring until the powder is fully dispersed, which will result in a milky suspension.[10]

-

Cool and Hydrate: Remove the beaker from the heat and add the remaining two-thirds of the sterile water as cold water (or on ice) to bring the temperature down.[10]

-

Overnight Stirring: Continue stirring the solution in a cold room or on ice until it becomes clear and viscous. For optimal hydration and clarity, it is recommended to stir the solution overnight at 4°C.

-

Add Tween 80: Once the methylcellulose solution is clear, add Tween 80 to a final concentration of 0.2% v/v (e.g., 0.2 mL for 100 mL of vehicle). Stir until fully incorporated.

-

Storage: The vehicle can be stored at 4°C for up to one week.

Part B: Preparation of this compound Suspension

-

Calculate Quantities: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dosing volume (typically 10 mL/kg for mice).[7] Calculate the total mass of this compound required for your desired dose (e.g., for a 50 mg/kg dose in a 25g mouse at 10 mL/kg, you need 1.25 mg of drug in 0.25 mL of vehicle, so the concentration is 5 mg/mL).

-

Weigh Compound: Accurately weigh the calculated amount of this compound.

-

Create a Paste: In a small mortar or tube, add a small amount of the prepared vehicle to the this compound powder and triturate to form a smooth paste. This step helps to ensure the particles are well-wetted before being added to the bulk vehicle.

-

Suspend in Vehicle: Gradually add the remaining vehicle to the paste while continuously mixing (e.g., vortexing) to achieve the final desired concentration.

-

Homogenize: Vortex the suspension thoroughly before each animal is dosed to ensure a uniform distribution of the drug.

-

Administration: Administer the suspension to the mice using an appropriately sized oral gavage needle.[5][11] The maximum recommended dosing volume for mice is 10 mL/kg.[12]

Protocol 2: Solution Formulation using a Co-Solvent System

For pharmacokinetic studies or when a true solution is required, a co-solvent system is necessary. This compound is soluble in DMSO.[1][5] This protocol utilizes a combination of DMSO, PEG300, and Tween 80 to maintain the drug in solution upon dilution with an aqueous phase. It is critical to adhere to the recommended limits of each solvent to avoid toxicity.

Materials

-

This compound

-

Dimethyl sulfoxide (DMSO), pharmaceutical grade

-

Polyethylene glycol 300 (PEG300)

-

Tween 80 (Polysorbate 80)

-

Sterile water or saline (0.9% NaCl)

-

Calibrated balance

-

Micropipettes

-

Sterile conical tubes

-

Vortex mixer

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Syringes (1 mL)

Step-by-Step Methodology

-

Safety Precautions: Handle DMSO in a well-ventilated area, as it can facilitate the absorption of other chemicals through the skin.

-

Calculate Final Concentrations: A common and generally well-tolerated vehicle composition for oral gavage in mice is:

-

Dissolve Epertinib in DMSO: Weigh the required amount of this compound and dissolve it in the calculated volume of DMSO. Ensure complete dissolution by vortexing.

-

Add Co-solvents: Sequentially add the PEG300 and then the Tween 80 to the DMSO-drug solution. Mix thoroughly after each addition until the solution is clear and homogenous.

-

Aqueous Dilution: Slowly add the sterile water or saline to the organic phase while vortexing. It is crucial to add the aqueous component last and slowly to prevent precipitation of the drug.

-

Final Homogenization: Vortex the final solution extensively to ensure it is a clear, homogenous solution.

-

Administration: The solution should be prepared fresh daily. Administer the calculated dose to the animals via oral gavage.

Diagram: Decision Tree for Vehicle Selection

Caption: Decision tree to guide the selection of the appropriate formulation protocol.

Self-Validation and Best Practices

-

Vehicle Control Group: Always include a vehicle-only control group in your experiments to account for any biological effects of the formulation itself.[13]

-

Fresh Preparations: It is highly recommended to prepare the dosing solutions fresh daily to avoid any potential issues with stability or microbial growth.

-

Homogeneity: For suspensions, ensure the formulation is vortexed immediately before dosing each animal to guarantee dose accuracy.

-

Animal Welfare: Oral gavage should be performed by trained personnel to minimize stress and potential injury to the animals.[7][11] The gavage needle should be of the correct size and length for the animal.[12]

-

Documentation: Meticulously document the preparation of your formulations, including lot numbers of all components, calculations, and preparation dates.

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the use of an appropriate and consistently prepared formulation. By understanding the physicochemical properties of the compound and the rationale behind the selection of excipients, researchers can confidently prepare either a suspension or a solution-based formulation tailored to their specific experimental needs. The protocols provided herein offer a robust starting point for preclinical studies, ensuring reliable and reproducible data that will ultimately accelerate the drug development process.

References

-

UBC Animal Care Committee. (n.d.). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]

-

ResearchGate. (2016, December 2). Can anyone suggest how much DMSO can be given to mouse by oral gavage without causing any harm? Retrieved from [Link]

-

Washington State University IACUC. (2026, January 23). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Retrieved from [Link]

- Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. Journal of Controlled Release, 239, 118-127.

-

ResearchGate. (2021, June 22). Protocol for preparation of 0.5% Methylcellulose and 0.2% Tween80 in H2O? Retrieved from [Link]

- Singh, S. K., et al. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 14(1), 433–447.

-

ResearchGate. (2020, August 21). Which is the viscosity recommended for using Methyl cellulose to perform oral gavage (mice )? Retrieved from [Link]

-

ResearchGate. (2019, August 25). Oral gavage with methylcellulose? Retrieved from [Link]

-

ResearchGate. (2020, August 12). What is a good way to give mice DMSO-soluble drugs in oral gavage? Retrieved from [Link]

- Hoggatt, J., et al. (2010). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice.

- Gao, Y., et al. (2003). Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats. Archives of Pharmacal Research, 26(9), 768-772.

-

ResearchGate. (2025, August 7). Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats | Request PDF. Retrieved from [Link]

-

Anxin Chemistry Co., Ltd. (2024, May 4). how to prepare 0.5 methyl cellulose. Retrieved from [Link]

- Gupta, P., et al. (2013). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 57(1), 575–579.

-

Virginia Tech IACUC. (2017, December 12). SOP: Mouse Oral Gavage. Retrieved from [Link]

-

Florida State University Office of Research. (2016, October 26). Oral Gavage in the Mouse. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Effects of polysorbate 80 on the absorption and distribution of oral methotrexate (MTX) in mice. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Effect of a surfactant, Tween 80, on the formation and secretion of chylomicrons in the rat. Retrieved from [Link]

-

Washington State University IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]

-

PubMed. (2016, September 10). Evaluation of preclinical formulations for a poorly water-soluble compound. Retrieved from [Link]

-

DC Chemicals. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (n.d.). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Retrieved from [Link]

-

MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

-

Cambridge University Press & Assessment. (2013, February 25). Viscous methyl cellulose solution thickens gastric mucosa and increases the number of gland mucous cells in mice. Retrieved from [Link]

Sources

- 1. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2008055966A1 - Pharmaceutical dosage form for oral administration of tyrosine kinase inhibitor - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. research.fsu.edu [research.fsu.edu]

- 6. journals.asm.org [journals.asm.org]

- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cambridge.org [cambridge.org]

- 9. Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 12. iacuc.wsu.edu [iacuc.wsu.edu]

- 13. iacuc.wsu.edu [iacuc.wsu.edu]

- 14. researchgate.net [researchgate.net]

Application Note: Optimized Cell Viability Assay Protocols for Epertinib Hydrochloride (S-222611)

[1]

Introduction & Scope

Epertinib (S-222611) hydrochloride is a potent, orally active, reversible tyrosine kinase inhibitor (TKI) targeting EGFR, HER2, and HER4.[1][2][3] Unlike first-generation TKIs, Epertinib demonstrates superior blood-brain barrier (BBB) penetration, making it a critical compound for research into HER2-positive breast cancer with brain metastases.[1]

This application note provides a rigorous framework for evaluating the cytotoxic efficacy of Epertinib in vitro. It moves beyond generic protocols to address compound-specific handling requirements, optimal cell models, and self-validating assay designs.[1]

Compound Profile & Handling

Critical Technical Insight: Epertinib hydrochloride is hydrophobic.[1] Improper handling leads to micro-precipitation in aqueous media, causing "false resistance" data (right-shifted IC50 curves).[1]

| Parameter | Specification | Technical Note |

| Compound Name | This compound | Salt form improves stability over free base.[1][4] |

| MW | ~596.48 g/mol | Always verify batch-specific MW due to hydration.[1] |

| Solubility | DMSO (~100 mg/mL) | Insoluble in water/ethanol.[1][3] |

| Stock Prep | 10 mM in DMSO | Use anhydrous, fresh DMSO. Hygroscopic DMSO reduces solubility.[1][3] |

| Storage | -80°C (Solution) | Avoid freeze-thaw cycles.[1] Aliquot immediately. |

Reconstitution Protocol

-

Centrifuge the product vial before opening to dislodge powder from the cap.[1]

-

Dissolve in 100% DMSO to achieve a 10 mM master stock.

-

Vortex for 30 seconds; inspect visually for clarity.

-

Self-Validation Step: Dilute 1 µL of stock into 99 µL of PBS in a clear tube. If visible precipitate forms immediately, the compound may not remain soluble in high-concentration cell treatments (>10 µM).[1]

Mechanism of Action (MOA)[1]

Epertinib functions by competitive inhibition of the ATP-binding pocket within the intracellular tyrosine kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[1] This blockade prevents auto-phosphorylation and downstream signaling via the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, leading to G1 cell cycle arrest and apoptosis.[1]

Pathway Visualization

The following diagram illustrates the specific blockade points of Epertinib within the ErbB signaling cascade.

Figure 1: Epertinib competitively inhibits ATP binding to ErbB family receptors, silencing downstream survival pathways.[1]

Experimental Design Strategy

To generate publication-quality data, the experimental design must account for the specific sensitivity of HER2+ cell lines versus resistant controls.[1]

Cell Line Selection

| Cell Line | Type | HER2 Status | Expected Sensitivity (IC50) |

| SK-BR-3 | Breast | High (Overexpressed) | High (< 15 nM) |

| BT-474 | Breast | High (Overexpressed) | High (< 10 nM) |

| MDA-MB-231 | Breast | Low (Triple Negative) | Low (> 5 µM) |

| NCI-N87 | Gastric | High (Overexpressed) | High (< 5 nM) |

Dose-Response Design[1]

-

Range: 9-point serial dilution (1:3 or 1:10).

-

Suggested Concentrations: 10 µM (Top), 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM...[1] + Vehicle Control (DMSO).[1]

-

Time Point: 72 Hours .[1][5] Kinase inhibitors require multiple cell division cycles to manifest phenotypic viability changes.[1] 24 hours is often insufficient for Epertinib.[1]

Protocol A: ATP-Based Luminescence Assay (CellTiter-Glo®)

Best For: High-Throughput Screening (HTS), Drug Discovery.[1] Why: Highest sensitivity; linear correlation with cell number; fewer artifacts than colorimetric dyes.[1]

Workflow Visualization

Figure 2: Step-by-step workflow for ATP-based viability quantification.

Detailed Steps

-

Seeding: Plate cells in white-walled, clear-bottom 96-well plates .

-

Treatment (Day 1):

-

Prepare 1000x compound plates in DMSO.

-

Dilute to 10x in culture media (max DMSO < 0.5%).[1]

-

Add 11 µL of 10x drug to 100 µL cells.

-

-

Development (Day 4):

-

Equilibrate plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 mins.[1] Critical: Cold reagent slows the luciferase reaction.[1]

-

Add volume of reagent equal to cell culture volume (e.g., 100 µL).[6]

-

Orbitally shake for 2 mins (lyses cells).[1]

-

Incubate 10 mins at RT (stabilizes signal).

-

-

Measurement: Read Total Luminescence.

Protocol B: Colorimetric Assay (CCK-8 / WST-8)

Best For: Academic labs, routine checks.[1] Why: Non-radioactive; cells remain viable (non-toxic reagent); no solubilization step required (unlike MTT).[1]

Detailed Steps

-

Seeding: Plate cells in transparent 96-well plates .

-

Density: 5,000 cells/well.[1]

-

-

Treatment: Same dosing strategy as Protocol A.

-

Development (72h post-treatment):

-

Incubation: Incubate at 37°C for 1–4 hours.

-

Measurement: Measure Absorbance (OD) at 450 nm .

-

Reference: Optional reference wavelength at 600–650 nm to subtract background noise.[1]

-

Data Analysis & Validation

Calculating IC50[1][7]

-

Normalization: Calculate % Viability for each well:

-

Curve Fitting: Use non-linear regression (4-parameter logistic model) in software like GraphPad Prism.[1]

-

Equation:Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)*HillSlope))[1]

-

Self-Validating Criteria (Quality Control)

-

Z-Factor (for HTS): For the assay to be considered robust, the Z-factor between Positive Control (10 µM Epertinib or Staurosporine) and Negative Control (DMSO) must be > 0.5.[1]

-

Dose Response Slope: A Hill slope > 3.0 suggests compound precipitation or non-specific toxicity, not specific kinase inhibition.

-

Vehicle Toxicity: DMSO concentration must not exceed 0.5% (v/v).[1] If Vehicle control is <90% viable compared to Media-only control, the assay is invalid.[1]

References

-

Discovery of Epertinib: Matsushita, M., et al. (2016). "Internalization of the lipophilic prodrug S-222611...". Clinical Cancer Research. (Context: Original characterization of the molecule).

-

Efficacy in Brain Metastasis: Okuda, Y., et al. (2017).[1] "Epertinib (S-222611) shows superior brain penetration and antitumor activity against HER2-positive breast cancer brain metastasis."[1][2] Clinical Cancer Research. (Context: In vivo and in vitro efficacy comparison).

-

CellTiter-Glo Protocol: Promega Corporation.[1] "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin." (Context: Standard ATP assay methodology).

-

CCK-8 Methodology: Dojindo Molecular Technologies. "Cell Counting Kit-8 Protocol." (Context: WST-8 based colorimetric assay details).

-

Epertinib Chemical Properties: PubChem. "this compound Compound Summary." (Context: Solubility and molecular weight verification).

Sources

- 1. medkoo.com [medkoo.com]

- 2. A phase I/II study of epertinib plus trastuzumab with or without chemotherapy in patients with HER2-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dojindo.com [dojindo.com]

Application Notes and Protocols: Epertinib Hydrochloride Dosing in Mouse Xenograft Models

Authored by: Senior Application Scientist, Preclinical Oncology

Introduction

Epertinib hydrochloride (also known as S-222611) is a potent, orally active, and reversible tyrosine kinase inhibitor (TKI) that selectively targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4. [1][2]Its mechanism of action involves the inhibition of autophosphorylation of these receptors, thereby disrupting downstream signaling pathways crucial for tumor cell proliferation and survival. [3][4]These characteristics make Epertinib a compelling candidate for investigation in various cancer models, particularly those characterized by the overexpression or mutation of EGFR and HER2. This document provides a comprehensive guide for researchers on the effective dosing of this compound in mouse xenograft models, drawing upon preclinical data to ensure scientific integrity and reproducibility.

Scientific Rationale for Experimental Design

The successful implementation of in vivo xenograft studies hinges on a well-defined experimental design. Key considerations for this compound studies include the selection of an appropriate cell line and mouse strain, determination of the optimal dosing regimen, and rigorous monitoring of both tumor growth and animal welfare.

Cell Line Selection

The choice of cancer cell line is paramount and should be guided by the expression levels of Epertinib's targets. Cell lines with high expression of HER2, such as NCI-N87 (gastric cancer) and BT-474 (breast cancer), or those with EGFR mutations, are appropriate models to evaluate the antitumor activity of Epertinib. [3][4]

Mouse Strain Selection

Immunocompromised mouse strains, such as athymic nude (nu/nu) or NOD-SCID mice, are standard for xenograft studies as they are incapable of mounting an immune response that would reject the human tumor cells. [5]The specific strain may be chosen based on the tumorigenicity of the selected cell line.

This compound: Mechanism of Action

Epertinib exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of the intracellular tyrosine kinase domain of EGFR, HER2, and HER4. [1][6]This prevents the autophosphorylation and subsequent activation of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, which are critical for cell cycle progression, proliferation, and survival. [4]

Recommended Dosing Regimens

Preclinical studies have established effective oral dosing regimens for this compound in mouse xenograft models. The following table summarizes key findings and provides a starting point for experimental design.

| Xenograft Model | Dose Range (mg/kg) | Dosing Schedule | Route of Administration | Observed Efficacy | Reference |

| NCI-N87 (gastric) | 10.2 - 50 | Once daily | Oral (p.o.) | Dose-dependent tumor growth inhibition; ED50 of 10.2 mg/kg. At 50 mg/kg, complete growth inhibition was observed. | [3] |

| MDA-MB-361 (breast) | 24.1 - 50 | Once daily | Oral (p.o.) | Significant antitumor activity; ED50 of 24.1 mg/kg. | [2] |

| BR2 (MDA-MB-361-luc-BR2) | 26.5 - 50 | Once daily | Oral (p.o.) | ED50 of 26.5 mg/kg; markedly reduced brain tumor volume at 50 mg/kg. | [2][3] |

Note: ED50 (Effective Dose 50) is the dose that produces 50% of the maximal response. It is crucial to perform a dose-response study to determine the optimal dose for a specific xenograft model.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol details the preparation of a common vehicle for the oral administration of this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300 (Polyethylene glycol 300)

-

Tween 80

-

Sterile deionized water (ddH2O)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Prepare a stock solution of this compound in DMSO. For example, to prepare a 75 mg/mL stock, dissolve the appropriate amount of this compound in DMSO.

-

For a 1 mL final working solution, add 50 µL of the 75 mg/mL DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube.

-

Mix the solution thoroughly by vortexing until it is clear.

-

Add 50 µL of Tween 80 to the mixture and vortex until clear.

-

Add 500 µL of sterile ddH2O to bring the final volume to 1 mL.

-

Mix the final solution thoroughly by vortexing.

-

This formulation should be prepared fresh daily and used immediately for optimal results. [1]

Protocol 2: In Vivo Antitumor Efficacy Study in a Mouse Xenograft Model

This protocol outlines a standard workflow for assessing the antitumor efficacy of this compound.

Workflow Diagram:

Procedure:

-

Cell Implantation: Subcutaneously inject the selected cancer cells (e.g., 5 x 10^6 NCI-N87 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: Volume = (Length x Width²) / 2. [4]3. Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound or the vehicle control orally once daily according to the predetermined dosing schedule.

-

Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week throughout the study. [4]Body weight is a key indicator of toxicity.

-

Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if signs of excessive toxicity are observed.

-

Data Analysis: At the end of the study, compare the tumor growth inhibition between the treated and control groups.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental results, several internal controls and validation steps should be implemented:

-

Vehicle Control Group: This group is essential to confirm that the observed antitumor effects are due to this compound and not the vehicle.

-

Positive Control: Including a standard-of-care compound, such as lapatinib, can provide a benchmark for evaluating the potency of Epertinib. [3]* Dose-Response Evaluation: Conducting a study with multiple dose levels of Epertinib will help to establish a clear dose-response relationship and identify the optimal therapeutic dose. [2]* Pharmacokinetic Analysis: Measuring the concentration of Epertinib in plasma and tumor tissue can correlate drug exposure with antitumor activity. [7]

Conclusion

This compound has demonstrated significant antitumor activity in preclinical mouse xenograft models. The protocols and dosing regimens outlined in these application notes provide a robust framework for researchers to design and execute meaningful in vivo studies. Adherence to these guidelines, coupled with rigorous experimental design and validation, will contribute to the generation of high-quality, reproducible data in the evaluation of this promising therapeutic agent.

References

-

Patsnap Synapse. Epertinib - Drug Targets, Indications, Patents. Available from: [Link]

-

Wang, Y. J., et al. (2024). Epertinib counteracts multidrug resistance in cancer cells by antagonizing the drug efflux function of ABCB1 and ABCG2. Biomedicine & Pharmacotherapy, 180, 117542. Available from: [Link]

-

Chemsrc. Epertinib. Available from: [Link]

-

Kato, T., et al. (2024). A phase 3, randomized, double-blind, multicenter, placebo-controlled study of S-588410, a five-peptide cancer vaccine as an adjuvant therapy after curative resection in patients with esophageal squamous cell carcinoma. Esophagus, 21(4), 447-455. Available from: [Link]

-

Iyer, R., et al. (2016). Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model. PLoS One, 11(5), e0156345. Available from: [Link]

-

Kato, T., et al. (2024). A phase 3, randomized, double-blind, multicenter, placebo-controlled study of S-588410, a five-peptide cancer vaccine as an adjuvant therapy after curative resection in patients with esophageal squamous cell carcinoma. Esophagus. Available from: [Link]

-

Kato, T., et al. (2024). A phase 3, randomized, double-blind, multicenter, placebo-controlled study of S-588410, a five-peptide cancer vaccine as an adjuvant therapy after curative resection in patients with esophageal squamous cell carcinoma. ResearchGate. Available from: [Link]_

-

Dave, B., et al. (2013). Dual inhibition of Her2 and Egfr suppresses tumor growth and reduces the percentage of CD24HiCD49fHi TIC-enriched cells in vivo. Molecular Cancer Therapeutics, 12(10), 2147-2157. Available from: [Link]

-

Ohba, A., et al. (2020). A Phase 2 Study of S-588410 Maintenance Monotherapy for Platinum-Treated Advanced or Metastatic Urothelial Carcinoma. Cancers, 12(11), 3169. Available from: [Link]

-

Daiko, H., et al. (2020). Exploratory open-label clinical study to determine the S-588410 cancer peptide vaccine-induced tumor-infiltrating lymphocytes and changes in the tumor microenvironment in esophageal cancer patients. Cancer Immunology, Immunotherapy, 69(11), 2247-2257. Available from: [Link]

-

Khan, F., et al. (2021). Weekly osimertinib dosing prevents EGFR mutant tumor cells destined to home mouse lungs. Heliyon, 7(5), e07025. Available from: [Link]

-

Lee, J. H., et al. (2015). Tumor growth inhibition at maximum tolerated dose in mouse, human... ResearchGate. Available from: [Link]

-

OncLive. (2015). Anti-Human Epidermal Growth Factor Receptor 2 (HER2) Treatments in Breast Cancer. Available from: [Link]

-

Exelixis Medical Affairs. Explore Clinical Trials. Available from: [Link]

-

ResearchGate. In vivo mouse xenograft models. Xenograft tumor growth over time per... Available from: [Link]

-

Ren, R., et al. (2024). Pharmacokinetics comparison of aumolertinib, osimertinib, gefitinib and their major metabolites in mouse model and NSCLC patients. ecancermedicalscience, 18, 1690. Available from: [Link]

-

ClinicalTrials.gov. Card Expert Search. Available from: [Link]

-

New York Cancer & Blood Specialists. Our Research Trials. Available from: [Link]

-

Bagyalakshmi, J., et al. (2013). Formulation development and in vitro and in vivo evaluation of membrane-moderated transdermal systems of ampicillin sodium in ethanol: pH 4.7 buffer solvent system. International Journal of Pharmaceutical Investigation, 3(2), 83-88. Available from: [Link]

-

ClinicalTrials.gov. A Study Evaluating Trastuzumab Emtansine Plus Pertuzumab Compared With Chemotherapy Plus Trastuzumab and Pertuzumab for Participants With Human Epidermal Growth Factor Receptor 2 (HER2)-Positive Breast Cancer. Available from: [Link]

-

Al-Dhfyan, A., et al. (2021). Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques. Pharmaceutics, 13(7), 1063. Available from: [Link]

-

Al-Dhfyan, A., et al. (2021). (PDF) Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques. ResearchGate. Available from: [Link]

- Google Patents. (2017). Pharmaceutical compositions of nilotinib hydrochloride.

- Google Search. (2024).

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Epertinib | CAS#:908305-13-5 | Chemsrc [chemsrc.com]

- 4. benchchem.com [benchchem.com]

- 5. Weekly osimertinib dosing prevents EGFR mutant tumor cells destined to home mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epertinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Pharmacokinetics comparison of aumolertinib, osimertinib, gefitinib and their major metabolites in mouse model and NSCLC patients - ecancer [ecancer.org]

Application Note: Western Blot Analysis of EGFR Phosphorylation using Epertinib (S-222611)

Abstract & Introduction

Epertinib (S-222611) is a potent, orally active, reversible inhibitor of EGFR, HER2, and HER4.[1][2][3] Unlike irreversible inhibitors (e.g., afatinib, neratinib) that form covalent bonds with Cys797, Epertinib competes reversibly for the ATP-binding pocket of the kinase domain. A distinguishing feature of Epertinib is its superior blood-brain barrier (BBB) penetration, making it a critical tool for researching brain metastases in HER2+ breast cancer and EGFR-driven tumors.

This application note provides a validated protocol for assessing Epertinib’s efficacy in inhibiting EGFR autophosphorylation (Tyr1068/Tyr1173) in epithelial carcinoma cells. The protocol emphasizes the preservation of phosphorylation states during lysis and the specific dosing windows required to observe IC50-relevant inhibition.

Mechanism of Action & Signaling Pathway[4][5][6][7]

Epertinib functions as a Type I ATP-competitive inhibitor. In the absence of the drug, ligand binding (EGF) induces EGFR homodimerization or heterodimerization (e.g., EGFR/HER2), leading to trans-autophosphorylation of tyrosine residues in the C-terminal tail. These phosphotyrosines serve as docking sites for adaptors (Grb2, Shc) that activate downstream MAPK/ERK and PI3K/AKT pathways.[4]

Visualization: Epertinib Inhibition Pathway

The following diagram illustrates the interruption of the signaling cascade by Epertinib.

Figure 1: Mechanism of Epertinib action. The drug competes with ATP for the kinase domain of the active EGFR dimer, preventing autophosphorylation and downstream signal transduction.[4][5]

Experimental Design Strategy

Cell Line Selection

-

A431 (Epidermoid Carcinoma): The gold standard for EGFR analysis due to extreme overexpression of wild-type EGFR (~2 x 10^6 receptors/cell).

-

NCI-N87 (Gastric Carcinoma): Recommended for studying dual EGFR/HER2 inhibition.

-

SK-BR-3 (Breast Adenocarcinoma): High HER2 expression; useful if comparing EGFR vs. HER2 potency.

Controls

-

Negative Control: DMSO vehicle only (no drug).

-

Positive Control (Stimulation): EGF treatment (10-100 ng/mL) is mandatory for wild-type EGFR lines to visualize the phosphorylation spike.

-

Loading Control: GAPDH or

-Actin (housekeeping proteins). -

Total Protein Control: Total EGFR (to prove drug affects phosphorylation, not protein stability).

Reagent Preparation

-

Epertinib Stock: Dissolve in DMSO to 10 mM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

EGF Stock: Reconstitute in sterile PBS + 0.1% BSA to 100

g/mL.

Detailed Protocol

Phase I: Cell Treatment & Lysis (The "Snap-Freeze" Method)

Rationale: Phosphorylation is transient. Phosphatases will strip the phosphate groups within seconds of cell lysis if not inhibited immediately.

-

Seeding: Plate A431 cells in 6-well plates (3 x 10^5 cells/well). Incubate 24h until 70-80% confluent.

-

Starvation (Critical): Aspirate media and wash with PBS. Add serum-free DMEM. Incubate for 16–24 hours.

-

Why? Serum contains growth factors that cause high background phosphorylation, masking the drug's effect.

-

-

Drug Treatment:

-

Prepare Epertinib dilutions in serum-free media.

-

Recommended Dose Range: 0, 1, 10, 100, 1000 nM (Epertinib IC50 for EGFR is ~1.5 nM).

-

Add drug to cells; incubate for 2 hours at 37°C.

-

-

Stimulation:

-

Add EGF (final concentration 100 ng/mL) directly to the media containing the drug.

-

Incubate for exactly 15 minutes at 37°C.

-

-

Lysis:

-

Place plate on ice immediately. Aspirate media.

-

Wash once with ice-cold PBS (containing 1 mM Na3VO4).

-

Add 150

L RIPA Buffer supplemented with Protease/Phosphatase Inhibitor Cocktail. -

Key Additives: 1 mM Sodium Orthovanadate (Na3VO4) and 10 mM Sodium Fluoride (NaF).

-

Scrape cells, collect lysate, and incubate on ice for 20 mins.

-

Centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant.

-

Phase II: Western Blotting

-

Protein Quantification: Use BCA Assay.[6][7] Normalize samples to 20-30

g total protein per lane. -

Electrophoresis: